6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
“6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H7BrFNO . It has a molecular weight of 232.05 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound’s physical form can be liquid, solid, or semi-solid .
Scientific Research Applications
Synthesis and Chemical Properties
1. Synthesis of 1,2-Benzoxazines
The synthesis of 1,2-benzoxazines, including compounds similar to 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are obtained from cyclization reactions and are notable for their electrophilic properties, which are crucial in organic synthesis and the development of chiral synthons for further chemical transformations Sainsbury, 1991.
2. Antimicrobial Scaffolds from Benzoxazinoids
Research on benzoxazinoids, including benzoxazinones and benzoxazolinones (structurally related to benzoxazines), highlights their role as plant defence metabolites with potential applications as antimicrobial scaffolds. Although natural benzoxazinoids show limited antimicrobial potency, synthetic derivatives of the benzoxazinone backbone exhibit significant activity, suggesting their potential for developing new antimicrobial agents de Bruijn et al., 2018.
Therapeutic Potential
1. Pharmacological Profile
Benzoxazine derivatives have been recognized for their diverse pharmacological actions, such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This broad spectrum of activity makes them valuable scaffolds for the design and development of new therapeutic agents Siddiquia et al., 2010.
2. Benzoxazine as a Privileged Scaffold
The benzoxazine ring system is considered a privileged scaffold in medicinal chemistry due to its versatility and the range of pharmacological properties it can impart to derivatives. Studies have focused on the development of benzoxazine derivatives with enhanced bioactivities and pharmacokinetic properties, underlining their significance in drug discovery Tang et al., 2022.
Safety and Hazards
Properties
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRDIDZVAZIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718323 | |
Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160102-28-2 | |
Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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